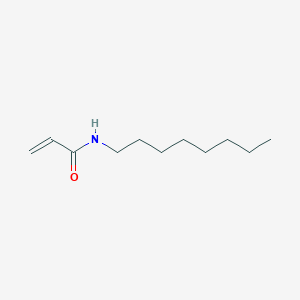

N-Octylacrylamide

Vue d'ensemble

Description

Stimuli-responsive Properties of NIPAAm-co-AAc Oligomers

The research on stimuli-responsive properties of oligomers composed of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) has shown that the introduction of amino acid peptides can significantly alter the thermal response of these materials. The oligomers were synthesized through free radical polymerization, and the conjugation with mono-, di-, and tri-peptides was achieved using a water-soluble carbodiimide. The study found that the lower critical solution temperatures (LCSTs) of the amino acid conjugates were lower at pH 4.0 compared to the unconjugated oligomer. However, at pH 7.4, only mono- and di-peptide conjugates displayed LCSTs, with tri-peptide conjugates not showing LCST except for one specific sequence. This research highlights the potential of using peptide conjugation to tailor the thermal properties of polymeric materials for various applications .

Polymerization of N-Octadecylacrylamide in LB Multilayers

The polymerization of N-octadecylacrylamide (ODA) in Langmuir-Blodgett (LB) multilayers has been explored as a method to create uniform thin films with high stability against solvents. The ODA monomer was able to form a stable solid condensed monolayer on a water surface, which could then be transferred onto solid supports. Upon polymerization through ultra-violet irradiation, the resulting multilayers exhibited a significant difference in solubility compared to the monomer form, suggesting potential applications as a deep UV-sensitive negative resist. This study demonstrates the utility of LB technique in fabricating polymer thin films with precise control over the molecular arrangement and stability .

Reactive Copolymers of N-(2-hydroxypropyl)methacrylamide

The synthesis and characterization of reactive copolymers containing N-(2-hydroxypropyl)methacrylamide and methacryloylated derivatives of amino acids such as L-leucine and L-phenylalanine have been reported. These copolymers were characterized by their content of active groups, intrinsic viscosity, and the rate constant of aminolysis with tert-butylamine. The study also investigated the effects of copolymer structure, diamine, and reaction conditions on the polymeranalogous reactions. The findings from this research contribute to the understanding of how copolymer composition can influence the reactivity and properties of the resulting materials, which is crucial for designing polymers for specific applications .

Synthesis and Characterization of N-(p-hydroxyphenyl)methacrylamide

The successful synthesis of N-(p-hydroxyphenyl)methacrylamide with a high yield of 86% has been achieved through the reaction of methacryloyl chloride with p-aminophenol. The study discussed the methods for separating and purifying the product and explored the factors influencing the synthesis. The final product was characterized using various spectroscopic techniques, including FT-IR, 1H NMR, MS spectra, and elemental analysis. This research provides a detailed methodology for the synthesis of this compound, which could be valuable for further studies and applications in polymer chemistry .

Thermoresponsive Nanostructures by Self-assembly

The synthesis of a poly(N-isopropylacrylamide)-lipid conjugate and its application in creating thermoresponsive lipid mesophases has been described. The conjugate was synthesized by activating poly(N-isopropylacrylamide) with an active ester, which was then used to form an amphiphilic conjugate with a phospholipid. The resulting quaternary phases were capable of self-assembling into liquid crystalline gels with an expanded lamellar structure at room temperature. Temperature changes induced reversible transitions between different structures, as characterized by polarized optical microscopy and small-angle X-ray scattering (SAXS). This study showcases the potential of poly(N-isopropylacrylamide) conjugates in the design of smart materials that respond to temperature changes .

Applications De Recherche Scientifique

HPMA Copolymers and Drug Delivery

- HPMA Copolymer Development : N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been developed for delivering biologically active compounds, especially anticancer drugs. They have been utilized in designing smart hydrogels and modifying biomaterials and protein surfaces, indicating their significant role in macromolecular therapeutics for cancer and musculoskeletal diseases (Kopeček & Kopec̆ková, 2010).

Biocompatibility and Cellular Uptake

- Poly(N-isopropylacrylamide) in Biomedicine : The biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) have been explored in various cells, including macrophages and epithelial cells. This research contributes crucial information for the development and clinical applications of poly(N-isopropylacrylamide) in drug delivery and other biomedical fields (Guo et al., 2017).

Molecular Imaging with HPMA Copolymers

- Visualizing Drug Delivery : HPMA copolymers have been used in molecular imaging technologies to investigate drug delivery mechanisms, including intracellular drug delivery and biodistribution in animal models and human patients. This research highlights the importance of HPMA copolymers in drug delivery system visualization (Lu, 2010).

Polymer-based Applications

- Electrophoretic DNA Purification : Copolymers of acrylamide and N-alkylacrylamides, including N-Octylacrylamide, have been developed for electrophoretic DNA purification. These polymers selectively remove proteins from DNA, indicating their potential for genetic analysis applications (Chiesl et al., 2005).

Ophthalmology Applications

- Ocular Biocompatibility : Poly-N-Isopropylacrylamide (pNIPAM) has been studied for its safety in intravitreal injections in rabbit eyes, indicating its potential as a bioadhesive in retinal diseases (Lima et al., 2016).

Amphiphilic Polymer Nanoparticles

- Drug Carrier Potential : A hydrophobically modified biocompatible copolymer, including N-octylacrylamide, forms micellar aggregates in aqueous solutions. This property makes it a promising candidate for drug encapsulation and release, particularly for hydrophobic drugs (Dutta et al., 2009).

Safety And Hazards

Acrylamide, a related compound, is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

Propriétés

IUPAC Name |

N-octylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-5-6-7-8-9-10-12-11(13)4-2/h4H,2-3,5-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGZKFQMWZYCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064955 | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octylacrylamide | |

CAS RN |

10124-68-2 | |

| Record name | N-Octylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

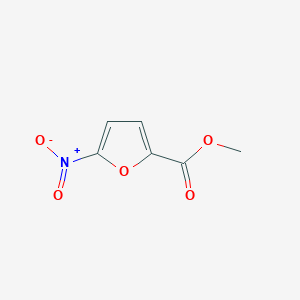

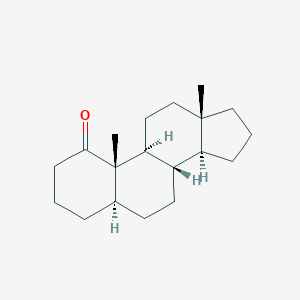

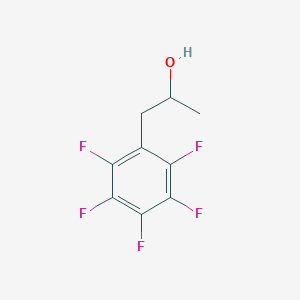

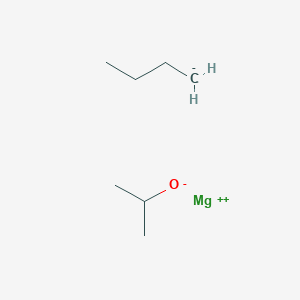

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)

![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)